molecular formula C14H18N2O2S B14089722 5-amino-N-tert-butylnaphthalene-1-sulfonamide

5-amino-N-tert-butylnaphthalene-1-sulfonamide

Cat. No.: B14089722
M. Wt: 278.37 g/mol
InChI Key: WGWDIJFUUXSXMA-UHFFFAOYSA-N
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Description

5-amino-N-tert-butylnaphthalene-1-sulfonamide is an organic compound that features a naphthalene ring substituted with an amino group, a tert-butyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-tert-butylnaphthalene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the nitration of naphthalene to form nitronaphthalene, followed by reduction to yield aminonaphthalene. The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride. Finally, the sulfonamide group is introduced through sulfonation followed by amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-tert-butylnaphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form sulfonic acids.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Friedel-Crafts alkylation or acylation reactions using appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the sulfonamide group can produce sulfonic acids.

Scientific Research Applications

5-amino-N-tert-butylnaphthalene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-amino-N-tert-butylnaphthalene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-naphthalenesulfonamide: Lacks the tert-butyl group, which may affect its solubility and reactivity.

    N-tert-butyl-1-naphthalenesulfonamide: Lacks the amino group, which may reduce its potential as a bioactive compound.

    5-amino-2-naphthalenesulfonamide: Similar structure but different position of the sulfonamide group, which can influence its chemical properties.

Uniqueness

5-amino-N-tert-butylnaphthalene-1-sulfonamide is unique due to the presence of both the amino and tert-butyl groups, which can enhance its solubility, stability, and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H18N2O2S

Molecular Weight

278.37 g/mol

IUPAC Name

5-amino-N-tert-butylnaphthalene-1-sulfonamide

InChI

InChI=1S/C14H18N2O2S/c1-14(2,3)16-19(17,18)13-9-5-6-10-11(13)7-4-8-12(10)15/h4-9,16H,15H2,1-3H3

InChI Key

WGWDIJFUUXSXMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N

Origin of Product

United States

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